4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-methoxybenzoate
Description
Chemical Structure: The compound consists of a pyrrolo[3,2,1-ij]quinoline core substituted with three methyl groups (positions 4, 4, and 6) and a 3-methoxybenzoate ester at position 6. Its molecular formula is C₂₁H₁₇NO₄, with an average mass of 347.370 g/mol and a monoisotopic mass of 347.115758 g/mol .
Synthesis: Synthesized via condensation of pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives with substituted benzoic acids in acetic acid, followed by recrystallization from 2-propanol/acetic acid. Key steps involve oxalyl chloride activation of the quinoline precursor .
Characterization: Confirmed by HPLC-HRMS-ESI, ¹H/¹³C NMR, and melting point analysis (e.g., derivatives in show m.p. 213–215°C) .
Properties
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-12-11-22(2,3)23-18-16(12)9-15(10-17(18)19(24)20(23)25)28-21(26)13-6-5-7-14(8-13)27-4/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIPDPBZXQXVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC(=CC=C4)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Various methods have been documented for its preparation, including condensation reactions and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Antitumor Properties
Pyrroloquinoline derivatives have been investigated for their antitumor activities. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects of pyrroloquinoline derivatives against neurodegenerative diseases. Compounds in this class may exert protective effects on neuronal cells by reducing oxidative stress and inflammation.
Fluorescent Probes
Due to their unique structural features, pyrroloquinoline compounds are being explored as fluorescent probes for biological imaging. Their ability to absorb and emit light at specific wavelengths makes them suitable for tracking biological processes in live cells.
Organic Light Emitting Diodes (OLEDs)
The electronic properties of these compounds also make them candidates for use in OLED technology. Their stability and luminescence can enhance the efficiency of light emission in display technologies.
Case Studies
Comparison with Similar Compounds
Substituent Effects on Properties
Electronic and Steric Influence: 3-Methoxybenzoate: The methoxy group (-OCH₃) is electron-donating, enhancing aromatic ring electron density, which may improve solubility in polar solvents . 3,4,5-Trimethoxybenzoate: Multiple methoxy groups significantly raise molecular weight (437.44 g/mol) and polarity, as evidenced by a polar surface area (PSA) of 116.98 Ų in nitro derivatives .
Synthetic Accessibility: The 3-methoxy derivative is synthesized similarly to analogues, using oxalyl chloride for quinoline activation and sodium acetate as a base . Halogenated derivatives (e.g., 3-fluoro) require careful handling of reactive intermediates like iodinated precursors .
The 3,4,5-trimethoxy derivative’s higher polarity may reduce cell permeability but improve target binding in hydrophilic environments .
Spectral and Analytical Data
- ¹H NMR Trends: Aromatic protons in 3-substituted benzoates appear between δ 7.31–7.51 ppm, with methoxy signals at δ 3.78–3.87 . Methyl groups on the quinoline core resonate at δ 1.32–1.71 .
- Mass Spectrometry : HPLC-HRMS-ESI confirms molecular ions (e.g., [M+H]⁺ at m/z 440.1703 for the trimethoxy derivative) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-methoxybenzoate, and how is its purity validated?
- Methodology :
- Synthesis : Adapt multi-step protocols from analogous pyrroloquinoline derivatives. For example, coupling the pyrroloquinoline core (prepared via cyclization of substituted quinolines) with 3-methoxybenzoic acid using carbodiimide-mediated esterification .
- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to isolate the product.
- Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) and 1H/13C NMR to verify structural integrity (e.g., methoxy proton at δ ~3.8 ppm and quinoline carbonyl signals at δ ~160-170 ppm) .
Q. How does the methoxy substituent influence the compound’s electronic properties compared to halogenated analogs?
- Methodology :
- Compare with fluorinated analogs (e.g., ’s 3-fluorobenzoate derivative). Conduct DFT calculations to assess electron-donating effects of the methoxy group versus electron-withdrawing halogens.
- Use UV-Vis spectroscopy to measure absorption maxima shifts; methoxy groups typically induce bathochromic shifts due to enhanced conjugation .
Advanced Research Questions
Q. What strategies mitigate low yields in the final esterification step during synthesis?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of the quinolinone intermediate.
- Catalyst Screening : Evaluate coupling agents like HATU or DCC/DMAP for efficiency versus cost .
- Reaction Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry in real time .
Q. How can computational modeling predict regioselective reactivity in the pyrroloquinoline core?
- Methodology :
- Perform molecular docking or MD simulations to map electron density on the quinolinone ring. Focus on C-8 (ester linkage site) and C-4/6 (methyl groups) to predict sites for electrophilic substitution.
- Validate predictions via synthesizing derivatives and analyzing regioselectivity via NOESY NMR or X-ray crystallography (if crystals are obtainable) .
Q. What approaches resolve ambiguous NMR signals caused by overlapping peaks in the aromatic region?
- Methodology :
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign protons and carbons. For example, distinguish quinoline H-7 from benzoate aromatic protons via coupling patterns .
- Complementary Data : Cross-validate with HRMS (ESI+) to confirm molecular ion [M+H]+ and IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for ester and dioxo groups) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values?
- Methodology :
- Experimental LogP : Measure via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon, ACD/Labs).
- Root Cause : Investigate solvent impurities or incomplete purification. Re-examine HPLC traces for co-eluting contaminants .
Q. Why might biological activity assays show variability despite high compound purity?
- Methodology :
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to identify hydrolytic breakdown of the ester group. Monitor via LC-MS .
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure consistent compound dissolution in assay buffers .
Structural and Functional Insights
Q. What role do the methyl groups at positions 4 and 6 play in the compound’s conformational stability?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to analyze steric effects and intramolecular H-bonding.
- Dynamic NMR : Probe temperature-dependent chemical shift changes to assess rotational barriers around the quinoline-pyrrole junction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
